molecular formula C7H14N2O B2689762 2-(Piperidin-3-yl)acetamide CAS No. 196613-56-6

2-(Piperidin-3-yl)acetamide

Cat. No. B2689762
M. Wt: 142.202
InChI Key: HBKYFQUAFRXSSO-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)acetamide is a compound with a molecular weight of 142.2 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(Piperidin-3-yl)acetamide includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C7H14N2O/c8-7(10)4-6-2-1-3-9-5-6/h6,9H,1-5H2, (H2,8,10) .


Chemical Reactions Analysis

The chemical reactions involving piperidines have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

2-(Piperidin-3-yl)acetamide is a powder at room temperature . It has a molecular weight of 142.2 .

Scientific Research Applications

Antimicrobial Activities

2-(Piperidin-3-yl)acetamide derivatives have been explored for their antimicrobial properties. For instance, some derivatives displayed significant activities against pathogenic bacteria and Candida species, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Molecular Optimization for Receptor Antagonism

In pharmaceutical research, 2-(Piperidin-3-yl)acetamide derivatives have been optimized for receptor antagonism. This includes work on melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, with efforts to minimize undesirable effects such as hERG potassium channel affinity (Berglund et al., 2009).

Synthesis and Catalytic Applications

These compounds have also been utilized in chemical synthesis. For example, the use of nano magnetite as a catalyst for the synthesis of derivatives involving 2-(Piperidin-3-yl)acetamide under specific conditions, showcasing the compound's utility in facilitating chemical reactions (Mokhtary & Torabi, 2017).

Antibacterial Potentials of Derivatives

N-substituted acetamide derivatives containing the 2-(Piperidin-3-yl)acetamide structure have been synthesized and evaluated for their antibacterial potentials. These studies are crucial in discovering new antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibitory Properties

Research has also delved into the enzyme inhibitory properties of 2-(Piperidin-3-yl)acetamide derivatives. These studies are significant for understanding the compound's potential therapeutic applications in conditions involving enzyme dysregulation (Khalid et al., 2014).

Memory Enhancement Studies

Some derivatives have been studied for their effects on memory enhancement in animal models. This research offers insights into potential therapeutic applications for cognitive disorders (Li Ming-zhu, 2008).

ACAT-1 Inhibition for Disease Treatment

Certain 2-(Piperidin-3-yl)acetamide derivatives have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a target for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Crystal Structure Analysis

The crystal structure and molecular interactions of certain 2-(Piperidin-3-yl)acetamide derivatives have been analyzed, providing valuable information for understanding their chemical behavior (Ismailova et al., 2014).

Cholinesterase Inhibitory Activity

Studies have shown that sulfonamides bearing the piperidine nucleus, including those with 2-(Piperidin-3-yl)acetamide structure, exhibit significant cholinesterase inhibitory activity, highlighting their potential in treating neurodegenerative diseases (Khalid, 2012).

Safety And Hazards

The safety information for 2-(Piperidin-3-yl)acetamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-piperidin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)4-6-2-1-3-9-5-6/h6,9H,1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYFQUAFRXSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yl)acetamide

CAS RN

196613-56-6
Record name 2-(piperidin-3-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
B Wang, W Zhang, X Liu, F Zou, J Wang, Q Liu… - European Journal of …, 2020 - Elsevier
Due to the critical tumorigenic role of fused NTRK genes in multiple cancers, TRK kinases have attracted extensive attention as a drug discovery target. Starting from an indazole based …
Number of citations: 13 www.sciencedirect.com
LA Adams, LE Wilkinson-White… - Journal of Medicinal …, 2023 - ACS Publications
The development of low-affinity fragment hits into higher-affinity leads is a major hurdle in fragment-based drug design. Here, we demonstrate the Rapid Elaboration of Fragments into …
Number of citations: 1 pubs.acs.org

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